Tert-butyl (3R,4R)-3-azido-4-methylsulfonyloxypyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (3R,4R)-3-azido-4-methylsulfonyloxypyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, an azido group, and a methylsulfonyloxy group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4R)-3-azido-4-methylsulfonyloxypyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing precursors.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide (NaN₃) as the azide source.
Attachment of the Methylsulfonyloxy Group: This step involves the reaction of the pyrrolidine derivative with a sulfonylating agent, such as methanesulfonyl chloride (MsCl), in the presence of a base like triethylamine (TEA).
Protection with Tert-butyl Group: The tert-butyl group is typically introduced using tert-butyl chloroformate (Boc-Cl) under basic conditions to protect the amine functionality.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitrenes or other reactive intermediates.
Reduction: Reduction of the azido group can yield amines, which can further participate in various organic transformations.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or other peroxides.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of nitrenes or aziridines.
Reduction: Formation of primary amines.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl (3R,4R)-3-azido-4-methylsulfonyloxypyrrolidine-1-carboxylate serves as a versatile intermediate. Its functional groups allow for further modifications, making it valuable in the synthesis of complex molecules.
Biology and Medicine
The compound’s azido group is particularly useful in bioconjugation reactions, such as click chemistry, which is widely used in the development of pharmaceuticals and diagnostic tools. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry
In the chemical industry, this compound can be used in the production of polymers, agrochemicals, and other specialty chemicals. Its reactivity and functional group diversity make it a valuable building block.
Mechanism of Action
The mechanism of action of tert-butyl (3R,4R)-3-azido-4-methylsulfonyloxypyrrolidine-1-carboxylate depends on its application. In bioconjugation, the azido group reacts with alkynes to form stable triazole linkages via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly specific and efficient, making it ideal for labeling and tracking biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3R,4R)-3-fluoro-4-hydroxy-pyrrolidine-1-carboxylate
- Tert-butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate
Uniqueness
Tert-butyl (3R,4R)-3-azido-4-methylsulfonyloxypyrrolidine-1-carboxylate is unique due to the presence of both an azido group and a methylsulfonyloxy group on the pyrrolidine ring. This combination of functional groups provides a distinct reactivity profile, making it particularly useful in synthetic chemistry and bioconjugation applications.
By comparing it with similar compounds, we can see that the azido group offers unique reactivity not present in the fluoro or aminomethyl derivatives, thus expanding its utility in various chemical and biological contexts.
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-azido-4-methylsulfonyloxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O5S/c1-10(2,3)18-9(15)14-5-7(12-13-11)8(6-14)19-20(4,16)17/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFMGGHHMYAOKN-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OS(=O)(=O)C)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OS(=O)(=O)C)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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